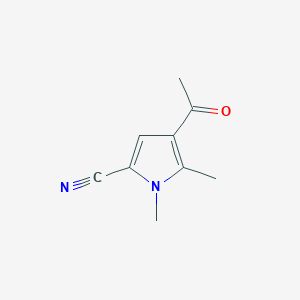
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H10N2O It features a pyrrole ring substituted with methyl, acetyl, and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-2-pyrrolecarbonitrile with acetyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The cyano and acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-2-pyrrolecarbonitrile: Similar structure but lacks the acetyl group.
4-Acetyl-1H-pyrrole-2-carbonitrile: Similar structure but lacks the methyl groups.
Uniqueness
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both methyl and acetyl groups, along with the cyano group, allows for a diverse range of chemical modifications and interactions .
Eigenschaften
CAS-Nummer |
121191-16-0 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
4-acetyl-1,5-dimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)12)4-8(5-10)11(6)3/h4H,1-3H3 |
InChI-Schlüssel |
DQHHXWVRTBGXOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
Kanonische SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
Synonyme |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















